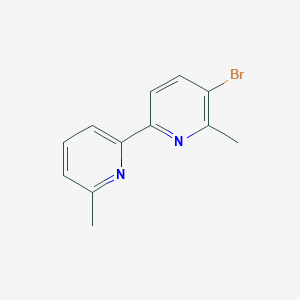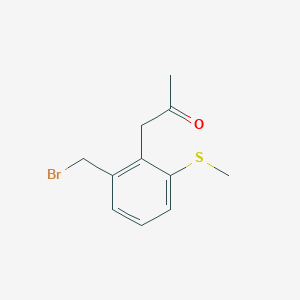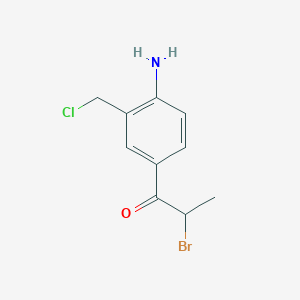![molecular formula C13H15ClN2O B14056920 (4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride CAS No. 149853-76-9](/img/structure/B14056920.png)
(4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride (1:1) is a chemical compound with the molecular formula C13H14ClN. It is a derivative of hydrazine, where the hydrazine moiety is attached to a biphenyl structure substituted with a methoxy group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride typically involves the reaction of 4-methoxyaniline with hydrochloric acid and sodium nitrite to form a diazonium salt. This intermediate is then reduced using tin(II) chloride in the presence of hydrochloric acid to yield the desired hydrazine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and pH to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include azo compounds, amines, and substituted biphenyl derivatives.
Scientific Research Applications
Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various derivatives.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products
Mechanism of Action
The mechanism by which Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The biphenyl structure allows for interactions with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylhydrazine hydrochloride
- Phenylhydrazine hydrochloride
- 4-Hydrazinobiphenyl hydrochloride
Uniqueness
Hydrazine, (4-methoxy[1,1’-biphenyl]-3-yl)-, hydrochloride is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other hydrazine derivatives .
Properties
CAS No. |
149853-76-9 |
|---|---|
Molecular Formula |
C13H15ClN2O |
Molecular Weight |
250.72 g/mol |
IUPAC Name |
(2-methoxy-5-phenylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C13H14N2O.ClH/c1-16-13-8-7-11(9-12(13)15-14)10-5-3-2-4-6-10;/h2-9,15H,14H2,1H3;1H |
InChI Key |
JKOWBWSGMMKFJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


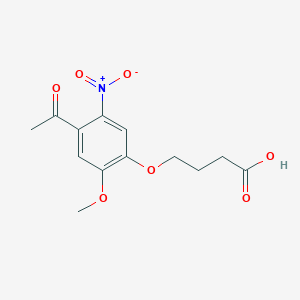


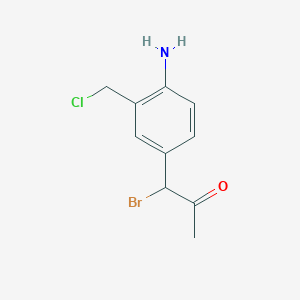

![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14056874.png)
![(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline](/img/structure/B14056879.png)

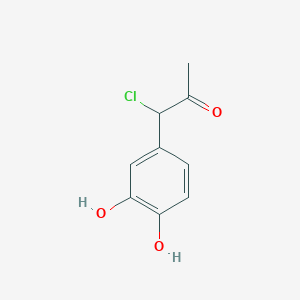
![4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine](/img/structure/B14056885.png)
![[2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)
